molecular formula C16H18N4 B5520095 4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine

4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine

Cat. No.: B5520095
M. Wt: 266.34 g/mol
InChI Key: VRPJAFMKAXSZOV-UHFFFAOYSA-N
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Description

4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory properties . This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the phenylamine moiety, where halogenated derivatives can be synthesized using reagents like bromine (Br₂) or chlorine (Cl₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium.

    Reduction: NaBH₄ in methanol.

    Substitution: Br₂ in dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine is unique due to its specific substitution pattern and the presence of the phenylamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-9-15-11(3)20(14-7-5-13(17)6-8-14)12(4)16(15)10(2)19-18-9/h5-8H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJAFMKAXSZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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